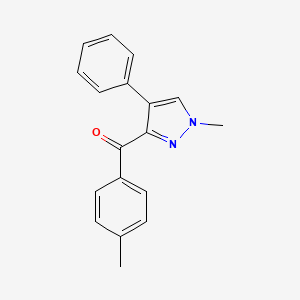
(4-Methylphenyl)(1-methyl-4-phenyl-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)(1-methyl-4-phenyl-1H-pyrazol-3-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 4-methylphenyl group and a 1-methyl-4-phenyl-1H-pyrazol-3-yl group attached to a methanone moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(1-methyl-4-phenyl-1H-pyrazol-3-yl)methanone typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-methylbenzaldehyde. This reaction is catalyzed by sodium acetate at room temperature, resulting in the formation of the desired product . The reaction can be represented as follows:
3-methyl-1-phenyl-2-pyrazolin-5-one+4-methylbenzaldehydeNaOActhis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenyl)(1-methyl-4-phenyl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(1-methyl-4-phenyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines and reactive oxygen species.
Comparison with Similar Compounds
(4-Methylphenyl)(phenyl)methanone: Similar structure but lacks the pyrazole ring.
(4-Methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: Similar structure but with different substitution on the pyrazole ring.
Uniqueness:
Biological Activity: The presence of both the 4-methylphenyl and 1-methyl-4-phenyl-1H-pyrazol-3-yl groups contributes to its unique biological activities, such as enhanced anti-inflammatory and cytotoxic properties.
Chemical Reactivity: The combination of aromatic and heterocyclic moieties provides diverse reactivity, making it a versatile compound for various chemical transformations.
Properties
CAS No. |
105592-63-0 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(4-methylphenyl)-(1-methyl-4-phenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H16N2O/c1-13-8-10-15(11-9-13)18(21)17-16(12-20(2)19-17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
YOTBMMJITNBQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NN(C=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















